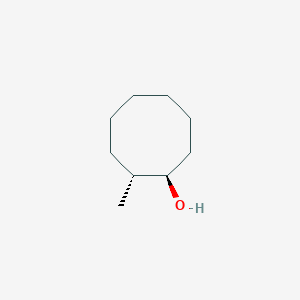

(1R,2R)-2-Methylcyclooctan-1-ol

Beschreibung

(1R,2R)-2-Methylcyclopentan-1-ol is a chiral bicyclic alcohol with a hydroxyl group at position 1 and a methyl substituent at position 2 on a cyclopentane ring. Its IUPAC name and synonyms include trans-2-Methylcyclopentanol and 反式-2-甲基环戊醇 . Key features:

- Stereochemistry: The (1R,2R) configuration confers distinct spatial arrangements, influencing reactivity and intermolecular interactions.

- Functional Groups: A hydroxyl group (-OH) enables hydrogen bonding, while the methyl group introduces steric effects.

- Applications: Used in asymmetric synthesis, chiral catalysts, and pharmaceutical intermediates.

Eigenschaften

CAS-Nummer |

61095-61-2 |

|---|---|

Molekularformel |

C9H18O |

Molekulargewicht |

142.24 g/mol |

IUPAC-Name |

(1R,2R)-2-methylcyclooctan-1-ol |

InChI |

InChI=1S/C9H18O/c1-8-6-4-2-3-5-7-9(8)10/h8-10H,2-7H2,1H3/t8-,9-/m1/s1 |

InChI-Schlüssel |

WGDSUYJJQBCGRW-RKDXNWHRSA-N |

Isomerische SMILES |

C[C@@H]1CCCCCC[C@H]1O |

Kanonische SMILES |

CC1CCCCCCC1O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Methylcyclooctan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (1R,2R)-2-Methylcyclooctanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and selectivity.

Industrial Production Methods

On an industrial scale, the production of (1R,2R)-2-Methylcyclooctan-1-ol may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is advantageous due to its scalability and efficiency in producing large quantities of the desired alcohol.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R)-2-Methylcyclooctan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form the corresponding alkyl chloride.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).

Reduction: Lithium aluminum hydride (LiAlH4) in THF.

Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products

Oxidation: (1R,2R)-2-Methylcyclooctanone.

Reduction: (1R,2R)-2-Methylcyclooctane.

Substitution: (1R,2R)-2-Chloromethylcyclooctane.

Wissenschaftliche Forschungsanwendungen

(1R,2R)-2-Methylcyclooctan-1-ol has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential biological activity and its role in the synthesis of biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its unique structural properties.

Wirkmechanismus

The mechanism of action of (1R,2R)-2-Methylcyclooctan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The compound’s chiral nature also plays a role in its interactions with enzymes and receptors, leading to enantioselective effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Modifications

a. (1R,2R)-2-Amino-1-methylcyclopentan-1-ol (CAS: 1400689-45-3)

- Structure: Replaces the hydroxyl group with an amino (-NH₂) group at position 1.

- Properties :

- Applications: Potential use in peptidomimetics or enzyme inhibitors.

b. (1R,2R)-2-(Benzylamino)cyclopentan-1-ol

- Structure: Substitutes a benzylamino (-NH-CH₂C₆H₅) group at position 2.

- Properties: Increased molecular weight (C₁₂H₁₇NO vs. C₆H₁₂O) enhances lipophilicity. Applications in medicinal chemistry due to aromatic interactions .

c. (1S,2R)-2-(Methylamino)cyclopentan-1-ol (CAS: 135969-66-3)

Ring Size and Heteroatom Variations

a. (1R,2S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-2-ol (CAS: 57456-95-8)

- Structure : Bicyclic framework with an oxygen atom in a seven-membered ring.

- Properties :

- Synthesis : Optimized via epoxidation and ring-closing metathesis (reference yield: 85%).

b. (1R,2R)-2-(Methylsulfanyl)cyclohexan-1-ol (CAS: 134108-72-8)

Key Takeaways

Functional Groups: Hydroxyl-to-amino substitutions alter basicity and toxicity profiles.

Ring Modifications : Bicyclic structures enhance stability but complicate synthesis.

Safety: Amino derivatives exhibit higher hazards (e.g., H318) compared to hydroxyl analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.